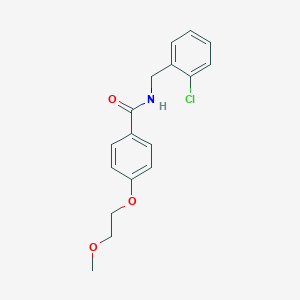![molecular formula C25H24N2O4 B269000 2-(biphenyl-4-yloxy)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide](/img/structure/B269000.png)
2-(biphenyl-4-yloxy)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(biphenyl-4-yloxy)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide, commonly known as BMS-986165, is a small molecule inhibitor that targets the tyrosine kinase 2 (TYK2) enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes that play a crucial role in the signaling pathways of cytokines, which are important for immune system regulation. BMS-986165 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various autoimmune diseases.
Mechanism of Action
BMS-986165 works by selectively inhibiting the activity of 2-(biphenyl-4-yloxy)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide, which is a key mediator of cytokine signaling. By blocking 2-(biphenyl-4-yloxy)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide, BMS-986165 prevents the downstream activation of signal transducer and activator of transcription (STAT) proteins, which are involved in the transcription of genes that drive the inflammatory response. This leads to a reduction in the production of pro-inflammatory cytokines and a dampening of the immune response.
Biochemical and Physiological Effects:
BMS-986165 has been shown to effectively reduce inflammation in preclinical models of autoimmune diseases. In a mouse model of psoriasis, treatment with BMS-986165 led to a significant reduction in skin inflammation and improved disease symptoms. The inhibitor has also been shown to reduce inflammation in models of inflammatory bowel disease and lupus. BMS-986165 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it a promising candidate for clinical development.
Advantages and Limitations for Lab Experiments
One advantage of BMS-986165 is its selectivity for 2-(biphenyl-4-yloxy)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide, which reduces the risk of off-target effects. The inhibitor has also been shown to have good pharmacokinetic properties, which makes it suitable for oral administration. However, one limitation of BMS-986165 is its relatively low potency compared to other JAK inhibitors. This may limit its efficacy in certain disease settings, and further optimization may be necessary to improve its potency.
Future Directions
There are several potential future directions for the development of BMS-986165. One area of interest is the use of the inhibitor in combination with other therapies, such as biologics or other small molecule inhibitors, to achieve a synergistic effect. Another potential application is the use of BMS-986165 in the treatment of viral infections, as 2-(biphenyl-4-yloxy)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide is involved in the signaling pathways of several antiviral cytokines. Finally, further optimization of the inhibitor may lead to improved potency and efficacy, which could expand its potential therapeutic applications.
Synthesis Methods
The synthesis of BMS-986165 involves several steps, starting with the preparation of the biphenyl-4-ol intermediate. The intermediate is then reacted with 4-(morpholin-4-ylcarbonyl)phenylacetic acid to form the final product. The synthesis of BMS-986165 has been optimized to increase yield and purity, and the final product has been characterized by various spectroscopic techniques.
Scientific Research Applications
BMS-986165 has been studied extensively in preclinical models for the treatment of autoimmune diseases such as psoriasis, inflammatory bowel disease, and lupus. The inhibitor has been shown to effectively block the activity of 2-(biphenyl-4-yloxy)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide, which is involved in the signaling pathways of several cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons. These cytokines play a critical role in the pathogenesis of autoimmune diseases, and targeting 2-(biphenyl-4-yloxy)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide has emerged as a promising therapeutic strategy.
properties
Product Name |
2-(biphenyl-4-yloxy)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide |
|---|---|
Molecular Formula |
C25H24N2O4 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[4-(morpholine-4-carbonyl)phenyl]-2-(4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C25H24N2O4/c28-24(18-31-23-12-8-20(9-13-23)19-4-2-1-3-5-19)26-22-10-6-21(7-11-22)25(29)27-14-16-30-17-15-27/h1-13H,14-18H2,(H,26,28) |
InChI Key |
AXKQSMSSPPGZII-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-methylbutoxy)-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B268918.png)
![2-(2,4-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B268920.png)

![2-(2-sec-butylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B268925.png)
![3-sec-butoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268926.png)
![N-[4-(isobutyrylamino)phenyl]-4-(2-methoxyethoxy)benzamide](/img/structure/B268927.png)
![N-[3-(butyrylamino)phenyl]-2-(4-methylphenoxy)butanamide](/img/structure/B268928.png)
![2-methyl-N-{3-[(1-naphthylacetyl)amino]phenyl}propanamide](/img/structure/B268929.png)
![4-butoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268931.png)
![N-[3-(acetylamino)phenyl]-2-(2-ethoxyethoxy)benzamide](/img/structure/B268933.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-4-(2-methoxyethoxy)benzamide](/img/structure/B268935.png)
![4-{[(2,4-dimethylphenoxy)acetyl]amino}-N,N-diethylbenzamide](/img/structure/B268936.png)
![4-[(cyclopropylcarbonyl)amino]-N,N-diethylbenzamide](/img/structure/B268940.png)
![2,2-dimethyl-N-{3-[(3-phenylpropanoyl)amino]phenyl}propanamide](/img/structure/B268942.png)